molecular formula C7H8F5N3 B1462369 1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2097982-69-7

1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1462369
CAS No.: 2097982-69-7
M. Wt: 229.15 g/mol
InChI Key: FXGGQQOMJQCRDC-UHFFFAOYSA-N
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Description

This compound (CAS: 2098103-83-2, molecular formula: C₁₁H₁₂F₂N₄, molecular weight: 238.24 g/mol) features a pyrazole core substituted with a difluoromethyl group at position 1 and a trifluoromethyl group at position 2. Fluorinated groups enhance metabolic stability and lipophilicity, making this compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

1-[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F5N3/c1-13-3-4-2-5(7(10,11)12)14-15(4)6(8)9/h2,6,13H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGGQQOMJQCRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in radical trifluoromethylation, which is a crucial process in pharmaceuticals, agrochemicals, and materials. The nature of these interactions often involves the formation of carbon-centered radical intermediates, which can lead to the modification of biomolecules and the alteration of their biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the defluorinative alkylation of trifluoromethyl alkenes, leading to changes in cellular metabolism and gene expression. These effects can result in alterations in cell growth, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The radical trifluoromethylation process, for example, involves the formation of carbon-centered radical intermediates that can interact with various biomolecules, leading to enzyme inhibition or activation. These interactions can result in significant changes in cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo defluorinative alkylation reactions, which can lead to the formation of stable products over time. These reactions can impact the compound’s efficacy and safety in long-term applications, making it essential to monitor its stability and degradation in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that the compound’s defluorinative functionalization can lead to diverse functional group transformations, which can have varying effects depending on the dosage. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels. The radical difluoromethylation process, for example, involves the formation of difluoromethyl substituted scaffolds, which are crucial in various metabolic pathways. These interactions can impact the compound’s bioavailability and efficacy in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound is transported through various cellular transporters and binding proteins, which influence its localization and accumulation within cells. These factors can impact the compound’s efficacy and safety in therapeutic applications, making it essential to understand its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy in therapeutic applications.

Biological Activity

The compound 1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS Number: 2091197-29-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C6H8F5N3
  • Molecular Weight : 227.14 g/mol
  • Structure : The compound features a difluoromethyl and trifluoromethyl group attached to a pyrazole ring, which contributes to its unique chemical reactivity and biological profile.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its antifungal and antibacterial properties.

Antifungal Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antifungal activity. For instance:

  • A study highlighted the synthesis of pyrazole derivatives, including those with difluoromethyl and trifluoromethyl substitutions, which showed promising antifungal efficacy against various fungal strains .
  • The structure-activity relationship (SAR) analysis revealed that the presence of trifluoromethyl groups enhances the antifungal potency by affecting the compound's lipophilicity and membrane permeability .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • A comparative study demonstrated that certain pyrazole derivatives possess effective antibacterial action against Gram-positive and Gram-negative bacteria .
  • The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Studies

Several case studies have documented the biological activities of similar compounds within the pyrazole class:

StudyCompoundBiological ActivityFindings
Xiong et al. (2016)3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidAntifungalIdentified as a potent inhibitor of succinate dehydrogenase in fungal pathogens.
Xiong et al. (2017)3-(Difluoromethyl)-1-methyl-1H-pyrazole derivativesAntibacterialShowed significant inhibition against Staphylococcus aureus.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The difluoromethyl and trifluoromethyl groups enhance the electron-withdrawing capacity, potentially increasing the compound's reactivity with biological targets.
  • Interaction with specific enzymes or receptors involved in metabolic pathways may lead to altered cellular functions in microbial organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine
  • Structure : Pyrazole with methyl (position 1), trifluoromethyl (position 4), and methanamine (position 5).
  • Molecular Formula : C₆H₈F₃N₃
  • Key Differences: Substituent positions (trifluoromethyl at 4 vs. 3 in the main compound) alter electronic distribution.
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride
  • Structure : Pyridine replaces difluoromethyl at position 1; hydrochloride salt enhances solubility.
  • Molecular Formula : C₁₀H₁₀ClF₃N₄
  • Key Differences : Pyridine introduces aromatic π-system interactions. The hydrochloride salt increases polarity compared to the neutral main compound .
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
  • Structure : Methyl (position 1), trifluoromethyl (position 5), and amine (position 3).
  • Molecular Formula : C₅H₆F₃N₃
  • Key Differences : Amine at position 3 vs. methanamine at 5 in the main compound. Smaller size may reduce steric hindrance in binding interactions .

Analogues with Non-Pyrazole Cores

1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine
  • Structure : Phenyl ring substituted with fluorine and trifluoromethyl groups; N-methylmethanamine side chain.
  • Molecular Formula : C₉H₉F₄N
  • Key Differences : Aromatic phenyl core lacks the heterocyclic pyrazole, altering electronic properties and conformational flexibility .

Fluorination Patterns and Physicochemical Properties

Compound Fluorine Atoms Molecular Weight LogP* (Predicted) Key Functional Groups
Main Compound 5 238.24 ~2.1 Difluoromethyl, trifluoromethyl, methanamine
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 3 179.15 ~1.5 Trifluoromethyl, methanamine
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine HCl 3 278.66 ~0.8 (ionized) Pyridine, trifluoromethyl, hydrochloride
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine 4 207.17 ~2.3 Fluorophenyl, trifluoromethyl

*LogP values estimated using fragment-based methods.

Preparation Methods

Formation of the Difluoromethyl-Substituted Pyrazole Core

Key Strategy:
The difluoromethyl group is introduced early in the synthesis on the pyrazole ring, typically by cyclization of hydrazine derivatives with difluorinated ketones or via carbointercalation reactions involving difluorochloromethane.

  • Cyclocondensation Approach:
    The pyrazole ring bearing the difluoromethyl substituent at the 1-position can be synthesized by cyclocondensation of hydrazine derivatives with β-difluoroketones. This process is often carried out under acidic or basic conditions to promote ring closure with regioselective substitution at the 5-position of the pyrazole ring.

  • Carbointercalation Method (Patent Insight):
    A novel method involves the carbointercalation of difluorochloromethane, carbon monoxide, and methyl hydrazine in the presence of catalysts such as palladium salts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) and phosphine ligands (BINAP, xantphos). This yields key intermediates that undergo halogenation and subsequent cyclization with propiolic acid to form difluoromethyl-substituted pyrazole carboxylic acids, which can be further elaborated.

Introduction of the Trifluoromethyl Group

Approach:
The trifluoromethyl substituent at the 3-position of the pyrazole ring is generally introduced via the use of trifluoromethylhydrazine derivatives or trifluoromethylated precursors.

  • One-Pot Synthesis Using Trifluoromethylhydrazine:
    A one-pot synthesis strategy uses di-Boc protected trifluoromethylhydrazine and dialdehydes or diketones to form N-trifluoromethyl pyrazoles. Acidic conditions in dichloromethane suppress side reactions such as des-CF₃ byproducts, improving yields of trifluoromethylated pyrazoles.

  • Direct Functionalization:
    Trifluoromethylated pyrazol-5-amines can be synthesized and isolated, then further functionalized via amide bond formation or alkylation reactions to install additional substituents.

Installation of the N-Methylmethanamine Group

Key Methods:
The N-methylmethanamine substituent is typically introduced via reductive amination or nucleophilic substitution on the pyrazole ring or its derivatives.

  • Reductive Amination:
    The pyrazole aldehyde or ketone intermediate can be reacted with methylamine under reductive amination conditions, often using reducing agents like sodium triacetoxyborohydride, to install the N-methylmethanamine group selectively.

  • Alkylation Reactions:
    Coupling of the pyrazole core with methylamine derivatives can also be achieved using alkylation with appropriate leaving groups under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C), followed by purification via silica gel chromatography.

Coupling and Final Assembly

The final compound is assembled by coupling the difluoromethyl- and trifluoromethyl-substituted pyrazole units with the N-methylmethanamine linker.

  • Catalyst and Solvent Optimization:
    Potassium carbonate in DMF is commonly used as a base and solvent for coupling reactions, with temperatures controlled between 60–80°C to optimize yield and regioselectivity.

  • Purification:
    Column chromatography using silica gel and eluent systems such as ethyl acetate/hexane gradients is employed to purify the final product, ensuring removal of side products and unreacted starting materials.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Key Reagents/Conditions Notes/Outcome
1 Pyrazole ring formation Cyclocondensation of hydrazine + β-difluoroketones; acidic/basic conditions Regioselective substitution at pyrazole 5-position
2 Carbointercalation Difluorochloromethane + CO + methyl hydrazine; Pd catalyst + phosphine ligand Intermediate formation for difluoromethyl pyrazole
3 Halogenation & cyclization Halogenating reagent; alkali; propiolic acid Formation of difluoromethyl-pyrazole carboxylic acid
4 Trifluoromethyl introduction Di-Boc trifluoromethylhydrazine + dialdehydes; DCM + strong acid One-pot synthesis of N-trifluoromethyl pyrazoles
5 N-Methylmethanamine installation Reductive amination or alkylation with methylamine; K₂CO₃, DMF, 60–80°C Selective amine functionalization
6 Final coupling & purification Coupling under basic conditions; silica gel chromatography High purity final compound

Research Findings and Considerations

  • Electronic Effects:
    The difluoromethyl (-CF₂H) group exerts strong electron-withdrawing effects, enhancing electrophilicity at adjacent sites and improving metabolic stability. The trifluoromethyl (-CF₃) group adds steric hindrance and further electron-withdrawing character, influencing reactivity and regioselectivity during synthesis.

  • Stability and Reactivity:
    Transient intermediates such as trifluoromethylhydrazine salts have short half-lives (~6 hours in solution), necessitating careful timing and optimized reaction conditions to maximize yields.

  • Catalyst Selection:
    Palladium catalysts combined with phosphine ligands are effective for carbointercalation and coupling steps, providing good selectivity and conversion rates.

  • Purification Techniques: Flash chromatography and preparative HPLC are essential for isolating the target compound from complex reaction mixtures, especially given the sensitivity of fluorinated intermediates.

Q & A

Q. What synthetic strategies are effective for introducing the trifluoromethyl and difluoromethyl groups into pyrazole intermediates?

The trifluoromethyl group is typically introduced via nucleophilic substitution or radical pathways. For example, dibromodifluoromethane (CF2_2Br2_2) can react with pyrazole precursors under basic conditions (e.g., NaH in DMF) at 0°C, followed by stirring at room temperature for 24 hours to achieve difluoromethylation . Trifluoromethylation often employs trifluoromethylating agents like TMSCF3_3 or CF3_3Br in the presence of Cu(I) catalysts. Key challenges include minimizing side reactions (e.g., over-alkylation) and ensuring regioselectivity.

Q. How can structural characterization of this compound be optimized using NMR and mass spectrometry?

  • 1H/19F NMR : The pyrazole ring protons typically resonate between δ 6.5–7.5 ppm, while CF3_3 groups appear as singlets near δ -60 ppm in 19F NMR. Adjacent fluorinated groups may split signals due to scalar coupling .
  • HRMS : Electrospray ionization (ESI+) with collision-induced dissociation (CID) is recommended for accurate mass determination. For example, a molecular ion peak at m/z 280.0824 (calculated for C8_8H9_9F5_5N3_3) confirms the molecular formula .

Q. What reaction conditions improve yield during N-methylation of pyrazole amines?

N-methylation of pyrazole amines (e.g., using methyl iodide or dimethyl sulfate) requires a polar aprotic solvent (DMF or DMSO) and a base (K2_2CO3_3 or NaH) at 60–80°C. Yields >80% are achievable with a 1.2:1 molar ratio of alkylating agent to amine . Side products like quaternary salts can form if excess alkylating agent is used.

Advanced Research Questions

Q. How do DFT studies explain the electronic effects of fluorine substituents on pyrazole reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that fluorine substituents increase the electron-withdrawing nature of the pyrazole ring, lowering the LUMO energy and enhancing electrophilic substitution at the 5-position. The difluoromethyl group induces greater polarization than CF3_3, affecting regioselectivity in cross-coupling reactions .

Q. What experimental and computational approaches resolve contradictions in bioactivity data across studies?

Discrepancies in IC50_{50} values or binding affinities may arise from assay conditions (e.g., buffer pH, solvent polarity). A combined approach is recommended:

  • In vitro validation : Use standardized assays (e.g., fluorescence polarization for enzyme inhibition).
  • Molecular dynamics (MD) simulations : Analyze ligand-protein interactions under varying protonation states (e.g., AMBER force fields).
  • Meta-analysis : Compare datasets using statistical tools like ANOVA to identify outlier conditions .

Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize synthetic routes?

ICReDD’s methodology integrates quantum chemical calculations (Gaussian 16) with experimental feedback. For example, transition state analysis (TSA) of trifluoromethylation steps identifies energy barriers, guiding the selection of catalysts (e.g., Pd vs. Cu) and solvents (DMF vs. THF). This reduces trial-and-error experimentation by 40–60% .

Q. What strategies mitigate decomposition of fluorinated pyrazoles under acidic/basic conditions?

Fluorinated pyrazoles are prone to hydrolysis at extreme pH. Stabilization methods include:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during synthesis.
  • Buffered conditions : Maintain pH 6–8 using phosphate or acetate buffers.
  • Low-temperature storage : Store intermediates at -20°C under nitrogen .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Difluoromethylation

ParameterOptimal ValueSource
ReagentCF2_2Br2_2
SolventDMF
Temperature0°C → RT
BaseNaH (2.4 eq)
Yield65–75%

Q. Table 2. Computational Parameters for DFT Studies

| Method | B3LYP/6-311+G(d,p) | |
| Solvent Model | PCM (ε = 46.7) | |
| Energy Convergence | 1 × 106^{-6} Ha | |
| Frequency Analysis | Yes (TS validation)| |

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine

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